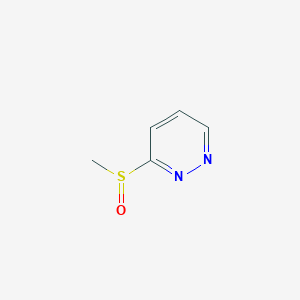

3-(Methylsulfinyl)pyridazine

Description

3-(Methylsulfinyl)pyridazine is a heterocyclic aromatic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a methylsulfinyl (-S(O)CH₃) group at the third position. Its molecular formula is C₅H₆N₂OS, with a molecular weight of 142.18 g/mol. The sulfinyl moiety contributes to its unique electronic and steric properties, distinguishing it from other pyridazine derivatives .

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

3-methylsulfinylpyridazine |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-3-2-4-6-7-5/h2-4H,1H3 |

InChI Key |

XWEZOHRGOBUIBB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with unsaturated diketones or 1,4-dicarbonyl compounds. The reaction conditions often include the use of strong bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide for deprotonative metalation .

Industrial Production Methods: Industrial production of 3-(Methylsulfinyl)pyridazine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfinyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated pyridazine derivatives

Scientific Research Applications

3-(Methylsulfinyl)pyridazine has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives have been found to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its pharmacological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(Methylsulfinyl)pyridazine with structurally related pyridazine derivatives, emphasizing substituent effects:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |

|---|---|---|---|---|

| 3-(Methylsulfinyl)pyridazine | Methylsulfinyl (3) | 142.18 | Sulfoxide (-S(O)CH₃) | High polarity, chiral center, potential enzyme modulation |

| 3-Chloro-6-(methylsulfonyl)pyridazine | Chloro (3), methylsulfonyl (6) | 208.63 | Sulfone (-SO₂CH₃), Chloro | Greater oxidative stability; used in agrochemicals |

| 3-Chloro-6-(methylsulfanyl)pyridazine | Chloro (3), methylsulfanyl (6) | 180.67 | Thioether (-SCH₃), Chloro | Lipophilic; antimicrobial activity |

| 6-(Ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Ethylsulfanyl (6), fluorophenyl (3) | 329.39 | Thioether (-SC₂H₅), Fluorophenyl | Anticancer activity; improved blood-brain barrier penetration |

| Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- | Ethoxy (4), methylsulfinyl (6), methylthio (3) | 260.38 | Sulfoxide, Thioether, Ethoxy | Dual sulfur groups enable redox-active behavior; material science applications |

Key Differences in Reactivity and Bioactivity

Sulfinyl vs. Sulfonyl/Sulfanyl Groups :

- The sulfinyl group in 3-(Methylsulfinyl)pyridazine is less oxidized than sulfonyl (-SO₂CH₃) but more polar than sulfanyl (-SCH₃). This intermediate oxidation state allows reversible redox interactions, making it suitable for catalytic or drug-delivery systems .

- Sulfonyl derivatives (e.g., 3-Chloro-6-(methylsulfonyl)pyridazine) exhibit higher oxidative stability and are often used in herbicides due to their resistance to metabolic breakdown .

- Sulfanyl groups (e.g., in 3-Chloro-6-(methylsulfanyl)pyridazine) enhance lipophilicity, improving membrane permeability but reducing solubility in aqueous environments .

- Chirality: The sulfinyl group in 3-(Methylsulfinyl)pyridazine introduces a chiral center, enabling enantiomer-specific interactions with biological targets (e.g., enzymes or receptors). This property is absent in non-chiral analogs like sulfonyl or sulfanyl derivatives .

- Biological Activity: Antimicrobial Activity: Sulfanyl and sulfonyl derivatives demonstrate stronger antimicrobial effects due to their ability to disrupt microbial enzyme systems. For example, 3-Chloro-6-(methylsulfanyl)pyridazine inhibits bacterial dihydrofolate reductase . Anticancer Potential: Compounds like 6-(Ethylsulfanyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine show selective cytotoxicity by targeting tubulin polymerization, a mechanism less explored in sulfinyl derivatives .

Physicochemical Properties

- Solubility : Sulfinyl groups enhance water solubility compared to sulfanyl derivatives but remain less soluble than sulfonyl analogs.

- Thermal Stability : Sulfonyl derivatives (e.g., 3-Chloro-6-(methylsulfonyl)pyridazine) exhibit higher thermal stability due to strong sulfone bonds, whereas sulfinyl compounds may decompose at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.